molecular formula C22H24O4 B1259409 Bitucarpin A

Bitucarpin A

Cat. No.: B1259409
M. Wt: 352.4 g/mol
InChI Key: YOKYSHXYBLMBOT-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bitucarpin A is a natural product found in Bituminaria bituminosa with data available.

Scientific Research Applications

Anticancer Properties

Bitucarpin A has been studied for its potential anticancer properties. Research on human colon adenocarcinoma cell lines revealed that this compound induces apoptosis in these cells in a dose-, time-, and structure-dependent manner. This apoptotic effect is influenced by the cell density and requires higher doses and longer treatment times compared to other compounds like erybraedin C. These findings suggest this compound's potential as an anticancer agent, particularly in the context of solid tumors like adenocarcinomas (Maurich, Iorio, Chimenti, & Turchi, 2006).

Anti-clastogenic Activity

This compound has also been investigated for its anti-clastogenic activities. Studies on human lymphocytes showed that this compound, along with erybraedin C, does not cause chromosomal damage (clastogenic effects) by itself. Furthermore, it can significantly reduce the clastogenic effects induced by other agents like mitomycin C and bleomycin. This indicates this compound's potential in protecting against DNA damage and mutations (Maurich, Pistelli, & Turchi, 2004).

Antioxidant Properties

The antioxidant potential of this compound has been explored through its copper coordination ability. Computational studies suggest that the interaction of this compound with copper ions leads to the formation of stable complexes. This metal ion affinity indicates its potential as an antioxidant agent, as the compound can effectively reduce copper ions, a process relevant in oxidative stress-related diseases (Alagona & Ghio, 2009).

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C22H24O4/c1-13(2)5-7-16-19(24-4)10-9-17-21(16)25-12-18-15-8-6-14(23-3)11-20(15)26-22(17)18/h5-6,8-11,18,22H,7,12H2,1-4H3/t18-,22-/m0/s1

InChI Key

YOKYSHXYBLMBOT-AVRDEDQJSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)OC)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)OC)OC)C

Synonyms

bitucarpin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bitucarpin A
Reactant of Route 2
Bitucarpin A
Reactant of Route 3
Reactant of Route 3
Bitucarpin A
Reactant of Route 4
Reactant of Route 4
Bitucarpin A
Reactant of Route 5
Reactant of Route 5
Bitucarpin A
Reactant of Route 6
Reactant of Route 6
Bitucarpin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.